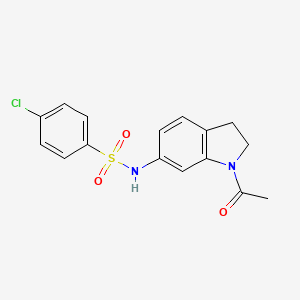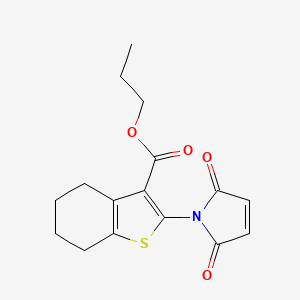![molecular formula C20H14ClN3OS B2530266 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895015-00-6](/img/structure/B2530266.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives is a common theme across the provided studies. In the first paper, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives is achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives are then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Similarly, the second paper discusses the synthesis of antipyrine derivatives, specifically 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, which are characterized spectroscopically . The third paper focuses on a pyrazoline derivative, synthesized and studied using the DFT method . The fifth paper describes the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes .
Molecular Structure Analysis
X-ray single-crystal diffraction is used in the first paper to determine the crystal structures of the synthesized benzamide derivatives and their copper(II) complexes, providing detailed information on atom positions, bond lengths, angles, and dihedral angles . The second paper also utilizes X-ray structure characterization to analyze the solid-state structures of antipyrine derivatives . The seventh paper presents the crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative, highlighting the orientation differences between the pyridine and benzene rings in the molecules .
Chemical Reactions Analysis
The first paper details the oxidation and cyclization reactions that lead to the formation of the thiadiazolo[2,3-a]pyridine derivatives and their copper(II) complexes . The fifth paper involves a condensation reaction between 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole .
Physical and Chemical Properties Analysis
The cytotoxic activity of the synthesized compounds is evaluated in the first paper, with significant cytotoxicity observed for the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their complexes against various human cancer cell lines . The second paper's compounds exhibit hydrogen bonding and π-interactions, which are energetically relevant and contribute to the stabilization of the molecular assemblies . The third paper uses DFT calculations to study the electronic, NMR, vibrational, and structural properties of the pyrazoline derivative . The antibacterial activities of the synthesized compounds are assessed in the fifth paper, showing higher activity against certain microorganisms compared to standard antibiotics . The sixth paper explores the luminescent properties of naphthalimide derivatives and their aggregation-enhanced emission in different solvents .
Wissenschaftliche Forschungsanwendungen
VEGFR-2 Kinase Inhibition
Research on analogs of the compound has identified potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, highlighting their significance in cancer treatment. For instance, substituted benzamides demonstrated excellent kinase selectivity, favorable pharmacokinetic properties, and robust efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Cytotoxic Activity
Studies on benzamide derivatives and their copper(II) complexes have shown significant cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents. The structural and cytotoxic evaluations provide insights into the development of new therapeutic agents (Adhami et al., 2014).
Chemical Synthesis and Crystal Structure
Research on the synthesis, crystal structure, and Hirshfeld surface analysis of related N-(pyridin-2-ylmethyl)benzamide derivatives contributes to the understanding of their molecular properties and potential applications in material science and pharmaceutical chemistry (Artheswari et al., 2019).
Antimicrobial Activity
The synthesis and evaluation of benzothiophene derivatives for antimicrobial activity highlight the broader applicability of this chemical scaffold in developing new antimicrobial agents. This research avenue explores the behavior of these compounds against different microbial strains, providing a foundation for future antibiotic development (Naganagowda & Petsom, 2011).
Sensor Applications
The application of benzamide derivatives in constructing selective sensing materials for chromium ion detection demonstrates the compound's utility beyond pharmaceuticals, venturing into environmental monitoring and analytical chemistry (Hajiaghababaei et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-16-9-4-10-17-18(16)23-20(26-17)24(13-14-6-5-11-22-12-14)19(25)15-7-2-1-3-8-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKFTCVWRFKLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

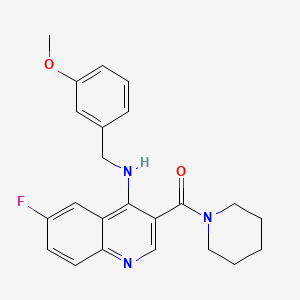
![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)
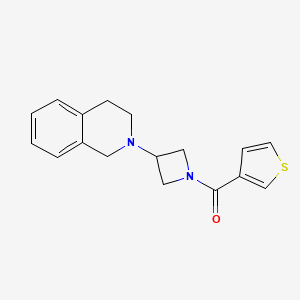

![5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2530191.png)
![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530192.png)




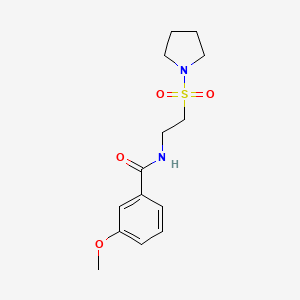
![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2530203.png)
